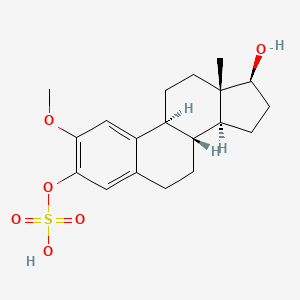

2-Methoxyestradiol-17beta 3-sulfate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H26O6S |

|---|---|

Molecular Weight |

382.5 g/mol |

IUPAC Name |

[(8R,9S,13S,14S,17S)-17-hydroxy-2-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] hydrogen sulfate |

InChI |

InChI=1S/C19H26O6S/c1-19-8-7-12-13(15(19)5-6-18(19)20)4-3-11-9-17(25-26(21,22)23)16(24-2)10-14(11)12/h9-10,12-13,15,18,20H,3-8H2,1-2H3,(H,21,22,23)/t12-,13+,15-,18-,19-/m0/s1 |

InChI Key |

HKVMUVAMCRTTDB-SSTWWWIQSA-N |

SMILES |

CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)OC)OS(=O)(=O)O |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=C(C=C34)OC)OS(=O)(=O)O |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)OC)OS(=O)(=O)O |

Origin of Product |

United States |

Contextualizing Endogenous Estrogen Metabolism and Catecholestrogens

The metabolism of endogenous estrogens, primarily 17β-estradiol (E2) and estrone (B1671321) (E1), is a multifaceted process predominantly occurring in the liver, but also in extrahepatic tissues. wikipedia.org This biochemical cascade is essential for regulating the levels and activity of these potent hormones. A pivotal step in this pathway is the hydroxylation of parent estrogens by cytochrome P450 (CYP) enzymes, leading to the formation of catecholestrogens. wikipedia.org

Specifically, the action of CYP1A1 and CYP1B1 enzymes on estradiol (B170435) results in the production of 2-hydroxyestradiol (B1664083) (2-OHE2) and 4-hydroxyestradiol (B23129) (4-OHE2). nih.gov These molecules, characterized by a catechol (1,2-dihydroxybenzene) structure, are chemically reactive metabolites. scispace.com While the formation of catecholestrogens is a natural part of estrogen biotransformation, under conditions where subsequent detoxification pathways are inefficient, these compounds can be oxidized to form reactive semiquinones and quinones. wikipedia.org These reactive species have the potential to interact with DNA, forming adducts and contributing to the genotoxic effects associated with estrogens. nih.gov Therefore, the efficient downstream processing of catecholestrogens is critical for mitigating potential cellular damage.

Overview of 2 Methoxyestradiol As a Key Metabolite

Following their formation, catecholestrogens undergo further metabolic conversion. One of the principal pathways is O-methylation, a reaction catalyzed by the enzyme catechol-O-methyltransferase (COMT). wikipedia.org This enzyme transfers a methyl group to one of the hydroxyl groups of the catechol structure, converting 2-hydroxyestradiol (B1664083) into 2-methoxyestradiol (B1684026) (2-ME). scispace.comrupahealth.com This methylation step is generally considered a detoxification process, as it produces a metabolite with significantly different biological properties compared to its precursors. nih.gov

2-Methoxyestradiol is a naturally occurring metabolite of estradiol (B170435) that exhibits a range of biological activities distinct from its parent hormone. wikipedia.org Notably, it has very low affinity for the classical estrogen receptors. wikipedia.orgcaymanchem.com Research has highlighted its potent anti-angiogenic properties, meaning it can inhibit the formation of new blood vessels, a process crucial for tumor growth. wikipedia.org Furthermore, 2-ME has been shown to induce apoptosis (programmed cell death) in various cancer cell lines and displays antimitotic effects by interfering with microtubule formation. wikipedia.orgmdpi.com Despite these promising anti-cancer activities demonstrated in preclinical studies, the clinical development of 2-methoxyestradiol has been hampered by its poor oral bioavailability and extensive metabolism. wikipedia.orgnih.gov

| Enzyme Family | Specific Enzyme | Role in the Pathway to 2-Methoxyestradiol-17beta 3-sulfate |

| Cytochrome P450 | CYP1A1, CYP1B1 | Hydroxylation of Estradiol to form Catecholestrogens (e.g., 2-hydroxyestradiol). nih.gov |

| Methyltransferases | Catechol-O-methyltransferase (COMT) | Methylation of 2-hydroxyestradiol to form 2-Methoxyestradiol. wikipedia.org |

| Sulfotransferases | SULT1A1, SULT1E1, SULT2A1 | Sulfation of 2-Methoxyestradiol to form 2-Methoxyestradiol sulfates. elsevierpure.com |

Identification and Significance of 2 Methoxyestradiol 17beta 3 Sulfate

Precursors and Enzymatic Hydroxylation of Estradiol (B170435)

The initial step in the metabolic journey to this compound is the hydroxylation of estradiol. This crucial reaction is primarily mediated by members of the Cytochrome P450 (CYP) superfamily of enzymes. nih.gov

Role of Cytochrome P450 Enzymes (CYP1A1, CYP1B1)

The hydroxylation of estradiol is a critical metabolic process, with Cytochrome P450 enzymes playing a central role. nih.gov Specifically, CYP1A1 and CYP1B1 are key players in this transformation.

CYP1A1 is predominantly involved in the 2-hydroxylation of estradiol, a major metabolic pathway. oup.com This reaction occurs in both hepatic and extrahepatic tissues. nih.gov In contrast, CYP1B1 primarily catalyzes the 4-hydroxylation of estradiol. nih.govoup.com While 2-hydroxylation is the main pathway in the liver, the expression of CYP1B1 in extrahepatic tissues, such as the breast, ovary, and uterus, shifts the balance towards the formation of 4-hydroxyestradiol (B23129) in these areas. nih.govwikipedia.org

It's noteworthy that while both enzymes hydroxylate estradiol, they exhibit different regioselectivity. CYP1A1 favors the formation of 2-hydroxyestradiol (B1664083), whereas CYP1B1 has a strong preference for producing 4-hydroxyestradiol. acs.orgresearchgate.netnih.gov This distinction is significant as the resulting metabolites have different biological activities.

Other CYP isoforms, such as CYP1A2 and CYP3A4, also contribute to estradiol hydroxylation, particularly 2-hydroxylation, in the liver. nih.govnih.gov However, the focus here is on the initial steps leading to the specific precursor of 2-Methoxyestradiol.

O-Methylation to Form 2-Methoxyestradiol

Following hydroxylation, the resulting catechol estrogens, such as 2-hydroxyestradiol, undergo O-methylation. This reaction is a critical step in the formation of 2-Methoxyestradiol.

Catechol-O-Methyltransferase (COMT) Activity

The enzyme responsible for the O-methylation of catechol estrogens is Catechol-O-Methyltransferase (COMT). aacrjournals.orgnih.govnih.gov COMT catalyzes the transfer of a methyl group from S-adenosylmethionine to the hydroxyl groups of catechol estrogens. nih.gov In the case of 2-hydroxyestradiol, COMT can methylate either the 2-hydroxyl or the 3-hydroxyl group. aacrjournals.org The methylation of the 2-hydroxyl group results in the formation of 2-Methoxyestradiol. aacrjournals.org

The activity of COMT is crucial as it not only leads to the production of 2-Methoxyestradiol but also deactivates the potentially harmful catechol estrogens. aacrjournals.org The rate of this methylation can be influenced by genetic variations in the COMT gene. endoaxis.com The enzyme exists in two forms, a soluble form (S-COMT) and a membrane-bound form (MB-COMT), both of which can methylate catechol estrogens. nih.gov

Sulfonation of 2-Methoxyestradiol to this compound

The final step in this metabolic pathway is the sulfonation of 2-Methoxyestradiol. This reaction adds a sulfate (B86663) group to the molecule, leading to the formation of this compound.

Sulfotransferase Enzymes (e.g., SULT1A1)

Sulfotransferase enzymes (SULTs) are responsible for catalyzing the sulfonation reaction. nih.gov Specifically, SULT1A1 has been identified as an efficient and selective catalyst for the sulfonation of 2-Methoxyestradiol. nih.govoup.com While other SULT isoforms can also use 2-Methoxyestradiol as a substrate, SULT1A1 demonstrates high affinity for this reaction. elsevierpure.com The expression of SULT1A1 can, therefore, play a significant role in modulating the levels of 2-Methoxyestradiol and its sulfated metabolites. oup.com

Sites of Sulfonation (C-3 Position)

Research has shown that the sulfonation of 2-Methoxyestradiol catalyzed by SULT1A1 occurs at the C-3 hydroxyl group. oup.com This results in the formation of 2-Methoxyestradiol-3-sulfate. While sulfonation can potentially occur at other positions, the C-3 position appears to be the primary site for this enzymatic modification.

Desulfation Pathways

The metabolic fate of sulfated estrogens is a critical aspect of their biological activity. Desulfation, the removal of a sulfate group, is a key reaction that can convert inactive, sulfated steroids into their biologically active forms.

Steroid sulfatase (STS) is the enzyme responsible for the hydrolysis of a variety of steroid sulfates, including estrone (B1671321) sulfate (E1S) and dehydroepiandrosterone (B1670201) sulfate (DHEAS), to their unconjugated, active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively. oup.comresearchgate.net These unconjugated steroids can then be further converted to more potent estrogens and androgens, which can stimulate the growth of hormone-dependent tumors. oup.comresearchgate.net STS is widely distributed throughout the body and its activity is implicated in various physiological and pathological conditions. oup.com

While STS plays a crucial role in the desulfation of other estrogen sulfates, research on sulfated derivatives of 2-methoxyestradiol (2-ME) has highlighted their role as potent inhibitors of this enzyme. For instance, synthetic derivatives such as 2-methoxyestradiol-3,17-O,O-bis-sulfamate (also known as 2-MeOE2bisMATE or STX140) and 2-methoxyestradiol disulfamate have been identified as powerful inhibitors of STS. wikipedia.orgnih.gov These compounds have been developed to target the STS enzyme, thereby blocking the local production of active estrogens in tissues like the breast, which is a therapeutic strategy for hormone-dependent cancers. oup.com

In a study involving a rat model, a single oral dose of 2-methoxyestrone (B195170) 3-O-sulfamate or 2-MeOE2-bisMATE was shown to inhibit liver STS by more than 90%. oup.com Furthermore, 2-methoxy-3,17β-O,O-bis(sulfamoyl)estradiol has been investigated as a dual-function inhibitor of STS and carbonic anhydrase II, with an IC50 value of 39 nM for STS inhibition. nih.gov The inhibitory action of these 2-methoxyestradiol derivatives on STS suggests a potential therapeutic application in oncology. wikipedia.orgnih.gov

Interconversion with Other Estrogen Metabolites

2-Methoxyestradiol (2-ME) is an endogenous metabolite of 17β-estradiol (E2). nih.gov The biosynthesis of 2-ME involves a two-step enzymatic process. First, estradiol is hydroxylated at the 2-position by cytochrome P450 (CYP) enzymes, primarily CYP1A1 and CYP1B1, to form 2-hydroxyestradiol (2-OHE2). nih.govnih.gov Subsequently, the catechol-O-methyltransferase (COMT) enzyme O-methylates the 2-hydroxyl group of 2-OHE2 to produce 2-ME. nih.govnih.gov A similar pathway exists for the conversion of estrone (E1) to 2-methoxyestrone (2-ME1). nih.gov There is also evidence that methoxyestrogens can be converted back to their catechol forms by CYP enzymes. nih.gov

The interconversion of these metabolites is part of a complex network of estrogen metabolism, as illustrated in the pathway diagram below. researchgate.net Estradiol and estrone are interconvertible, and both can be sulfated to form estradiol sulfate (E2S) and estrone sulfate (E1S). researchgate.net While E1S is a major circulating estrogen, E2S is present at lower concentrations. nih.gov The desulfation of E1S by STS provides a significant source of E1, which can then be converted to the more potent E2. oup.comnih.gov The metabolism of estradiol and its metabolites is a dynamic process involving multiple enzymes and pathways that regulate the local and systemic levels of active estrogens. researchgate.net

Regulation of Metabolic Enzymes in Research Models

The regulation of the enzymes involved in the metabolism of 2-methoxyestradiol has been investigated in various research models, including cancer and preeclampsia. These studies provide insights into how the local production and concentration of 2-ME are controlled.

In breast cancer research, it has been observed that the activity of COMT, the enzyme that produces 2-ME, is higher in tumor tissues compared to normal tissue. nih.gov Specifically, the amount of 2-ME formed was up to 5.4 times higher in malignant breast tumors than in normal tissue. nih.gov This suggests an altered estrogen metabolism in cancerous cells.

In a model of microglia, the resident immune cells of the central nervous system, the antimitogenic effects of estradiol were found to be dependent on its metabolism to 2-ME. nih.gov The use of pharmacological inhibitors of CYP450 and COMT reduced the inhibitory effects of estradiol on microglial DNA synthesis. nih.gov Furthermore, inhibiting COMT blocked the conversion of 2-hydroxyestradiol to 2-ME and its associated antimitogenic effects. nih.gov

The sulfation of 2-ME, which is a pathway for its elimination, is catalyzed by sulfotransferase (SULT) enzymes. elsevierpure.com Research has shown that 2-ME is a substrate for several human SULT isoforms and their common allozymes. The kinetic parameters for the sulfation of 2-ME by these enzymes have been determined, revealing significant differences in their affinity for 2-ME. elsevierpure.com This suggests that individual variations in the expression and activity of these SULT enzymes, due to genetic polymorphisms, could lead to differences in the metabolism and pharmacokinetics of 2-ME. elsevierpure.com

Table 1: Apparent Km Values of Human Sulfotransferase (SULT) Isoforms for 2-Methoxyestradiol

| SULT Isoform/Allozyme | Apparent Km (μM) |

|---|---|

| SULT1A1*1 | 2.5 |

| SULT1A1*2 | 5.2 |

| SULT1A1*3 | 1.6 |

| SULT1A2*1 | 4.2 |

| SULT1A2*2 | 111 |

| SULT1A2*3 | 5.3 |

| SULT1A3 | 91 |

| SULT1E1 | 0.067 |

| SULT2A1 | 8.3 |

| SULT2B1a | 4.1 |

| SULT2B1b | 4.1 |

Data from a study on the sulfation of 2-methoxyestradiol as a possible metabolic pathway. elsevierpure.com

Microtubule Dynamics Modulation

A primary mechanism of action for 2-methoxyestradiol and its sulfated analogs is the disruption of microtubule dynamics, which are crucial for various cellular processes, most notably mitosis.

Tubulin Binding and Polymerization Inhibition

2-methoxyestradiol has been demonstrated to directly interact with tubulin, the fundamental protein subunit of microtubules. nih.govnih.gov This binding interferes with the normal process of tubulin polymerization, which is the assembly of tubulin dimers into microtubule filaments. nih.govnih.gov Studies have shown that 2-ME inhibits the nucleation and propagation phases of tubulin assembly in a concentration-dependent manner. nih.gov While at higher concentrations, it can lead to a reduction in microtubule polymer mass, its more significant effect at lower, more physiologically relevant concentrations is the suppression of microtubule dynamics rather than outright depolymerization. nih.gov Specifically, it reduces the growth rate, duration, and length of microtubules. nih.gov

The sulfated analog, 2-methoxyestradiol-3,17-O,O-bis-sulfamate (STX140), also acts by disrupting microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells. mdpi.com This derivative has been shown to have improved potency and better pharmaceutical properties compared to its parent compound. mdpi.com

Colchicine-Binding Site Interaction

The inhibitory effect of 2-methoxyestradiol on tubulin polymerization is attributed to its interaction at or near the colchicine-binding site on the β-tubulin subunit. nih.govnih.govnih.gov This has been confirmed through competitive binding assays, which show that 2-ME competitively inhibits the binding of colchicine (B1669291) to tubulin. nih.gov The binding of 2-ME to this site alters the conformation of the tubulin dimer, making it less favorable for incorporation into a growing microtubule. mdpi.com This mechanism is shared by its sulfamoylated derivative, 2-methoxyestradiol-3,17-O,O-bis-sulfamate, which also binds to the colchicine site of tubulin. ox.ac.ukwikipedia.org

| Compound | Mechanism | Binding Site | Effect on Polymerization |

|---|---|---|---|

| 2-Methoxyestradiol | Inhibition of tubulin assembly | Colchicine-binding site | Inhibits nucleation and propagation |

| 2-Methoxyestradiol-3,17-O,O-bis-sulfamate (STX140) | Disruption of microtubule polymerization | Colchicine-binding site | Inhibits polymerization |

Cell Cycle Regulation and Arrest

The disruption of microtubule function by 2-methoxyestradiol and its analogs has profound consequences for cell cycle progression, leading to arrest at specific phases and modulation of key regulatory proteins.

G0/G1 Phase Arrest

While the primary effect of 2-methoxyestradiol is often observed at the G2/M transition, some studies have reported its ability to induce a cell cycle block in the G0/G1 phase. In certain cancer cell lines, treatment with 2-ME has led to an accumulation of cells in the G1 phase and a corresponding decrease in the S phase population. nih.govsigmaaldrich.com This G1 arrest is associated with an increase in the expression of cell cycle inhibitors. nih.gov

G2/M Phase Arrest

A more commonly observed effect of 2-methoxyestradiol and its derivatives is the induction of a G2/M phase arrest. mdpi.comnih.govnih.govnih.gov This arrest is a direct consequence of the disruption of the mitotic spindle, which is composed of microtubules and is essential for proper chromosome segregation during mitosis. nih.gov The faulty spindle formation triggers the spindle assembly checkpoint, preventing the cell from proceeding into anaphase and leading to an accumulation of cells in the G2 and M phases of the cell cycle. nih.govnih.gov This effect has been observed in various cancer cell lines, including those of the prostate and nasopharynx. nih.govnih.govnih.gov The sulfamoylated derivative, STX140, also demonstrates the ability to induce cell cycle arrest in the G2/M phase. mdpi.com

Cyclin and Cyclin-Dependent Kinase (CDK) Modulation

The cell cycle arrest induced by 2-methoxyestradiol and its analogs is orchestrated by a complex interplay of regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs).

Research has shown that 2-ME treatment can lead to a significant upregulation in the expression of the CDK inhibitors p21 and p27. nih.govmdpi.com These proteins act as negative regulators of cell cycle progression. mdpi.com The induction of p21 has been observed in multiple cancer cell lines and is thought to contribute to both G1 and G2 growth arrest. nih.govnih.gov

Furthermore, 2-methoxyestradiol has been shown to modulate the levels and activity of key cyclins and CDKs that drive the cell cycle. It can inhibit the expression of cyclin D1 and cyclin B1. sigmaaldrich.comnih.gov The downregulation of cyclin B1, in conjunction with its partner kinase cdk1 (also known as p34cdc2), is a critical factor in the G2/M arrest. nih.govnih.gov In some contexts, 2-ME can cause an unscheduled activation of p34(cdc2) in the S-phase and decrease its levels during G2/M. nih.gov Conversely, other studies report an increase in the expression of p34cdc2 and an accumulation of its phosphorylated, inactive form following 2-ME treatment. nih.gov The compound has also been found to inhibit the activity of cdk1 and cdk4, and the phosphorylation of the retinoblastoma protein (pRb). sigmaaldrich.com Additionally, in certain cell types, 2-ME treatment has resulted in an increased expression of cyclin A and cyclin D2. mdpi.com The anti-apoptotic protein survivin has also been shown to be downregulated by a sulfamoylated analog of 2-methoxyestradiol. ox.ac.uk

| Protein | Effect | Associated Cell Cycle Phase |

|---|---|---|

| p21 | Upregulation | G1 and G2 Arrest |

| p27 | Upregulation | G1 Arrest |

| Cyclin D1 | Downregulation | G1/S Transition |

| Cyclin B1 | Downregulation/Upregulation (context-dependent) | G2/M Transition |

| cdk1 (p34cdc2) | Inhibition/Upregulation (context-dependent) | G2/M Transition |

| cdk4 | Inhibition | G1/S Transition |

| pRb | Inhibition of phosphorylation | G1/S Transition |

| Survivin | Downregulation | Mitosis |

| Cyclin A | Upregulation (context-dependent) | S and G2/M Phases |

| Cyclin D2 | Upregulation (context-dependent) | G1/S Transition |

Apoptosis Induction Pathways

2-ME is a potent inducer of apoptosis in a variety of cancer cell types. nih.govcancer.gov This programmed cell death is triggered through both the intrinsic and extrinsic pathways, often involving the generation of reactive oxygen species and the modulation of key signaling kinases and tumor suppressor proteins. nih.gov

The intrinsic pathway of apoptosis, also known as the mitochondrial pathway, is a primary mechanism through which 2-ME exerts its cytotoxic effects. This pathway is initiated by cellular stress and converges on the mitochondria, leading to the release of pro-apoptotic factors into the cytoplasm.

Bax/Bcl-2 Ratio, Cytochrome c Release, and Caspase-9/3 Activation: 2-ME treatment has been shown to up-regulate the expression of the pro-apoptotic protein Bax while down-regulating the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio is a critical event that leads to increased mitochondrial outer membrane permeabilization (MOMP). youtube.com The formation of pores in the mitochondrial membrane by proteins like Bax allows for the release of cytochrome c from the intermembrane space into the cytosol. youtube.comyoutube.com In the cytosol, cytochrome c binds to Apoptotic protease activating factor-1 (Apaf-1), which then recruits and activates pro-caspase-9, forming a complex known as the apoptosome. youtube.com Activated caspase-9, an initiator caspase, then proceeds to cleave and activate effector caspases, most notably caspase-3, which executes the final stages of apoptosis by cleaving a broad range of cellular substrates. nih.govyoutube.com Studies in various cancer cell lines, including lymphoma and ovarian cancer, have demonstrated that 2-ME induces the release of cytochrome c and subsequent activation of caspase-9 and caspase-3. nih.govnih.gov The process can also involve the release of other mitochondrial proteins like SMAC/Diablo, which antagonize inhibitors of apoptosis proteins (IAPs). nih.gov

Mitochondrial Depolarization: A key event in the intrinsic apoptotic pathway is the loss of mitochondrial membrane potential (ΔΨm), also known as mitochondrial depolarization. nih.gov 2-ME treatment has been observed to cause a significant decrease in ΔΨm in various cancer cells, including neuroblastoma and glioblastoma. nih.govnih.gov This depolarization is often an early event, preceding the release of cytochrome c and the activation of caspases. nih.gov The disruption of the mitochondrial membrane potential is closely linked to the translocation of pro-apoptotic proteins like Bax to the mitochondria and the generation of reactive oxygen species. nih.gov

Table 1: Key Events in 2-Methoxyestradiol-Induced Intrinsic Apoptosis

| Event | Key Molecules/Processes Involved | Observed Effects of 2-Methoxyestradiol |

|---|---|---|

| Alteration of Bcl-2 Family Proteins | Bax (pro-apoptotic), Bcl-2 (anti-apoptotic) | Upregulation of Bax, Downregulation of Bcl-2, Increased Bax/Bcl-2 ratio nih.gov |

| Mitochondrial Outer Membrane Permeabilization (MOMP) | Bax, Bak | Translocation of Bax to mitochondria nih.govnih.gov |

| Mitochondrial Depolarization | Loss of mitochondrial membrane potential (ΔΨm) | Significant decrease in ΔΨm nih.govnih.gov |

| Release of Pro-apoptotic Factors | Cytochrome c, SMAC/Diablo, AIF, Endonuclease G | Release of Cytochrome c, SMAC/Diablo, AIF, and Endonuclease G into the cytosol nih.govnih.govnih.gov |

| Apoptosome Formation and Caspase Activation | Apaf-1, Caspase-9, Caspase-3 | Formation of the apoptosome, leading to the activation of Caspase-9 and subsequently Caspase-3 nih.govnih.gov |

The extrinsic apoptosis pathway is initiated by the binding of extracellular death ligands to their corresponding death receptors on the cell surface. This signaling cascade ultimately leads to the activation of initiator caspases, primarily caspase-8.

Death Receptor 5 Upregulation and Caspase-8 Activation: 2-ME has been shown to utilize the extrinsic pathway to induce apoptosis by upregulating the expression of Death Receptor 5 (DR5), also known as TRAIL-R2. nih.gov This upregulation makes cancer cells more susceptible to apoptosis induced by the DR5 ligand, TRAIL. nih.gov The binding of a death ligand to its receptor triggers the formation of the Death-Inducing Signaling Complex (DISC), which includes the Fas-Associated Death Domain (FADD) protein. youtube.com FADD then recruits and facilitates the activation of pro-caspase-8. youtube.comnih.gov Activated caspase-8 can then directly activate effector caspases like caspase-3 or cleave the Bcl-2 family protein Bid into its truncated form, tBid. youtube.com tBid then translocates to the mitochondria to amplify the apoptotic signal through the intrinsic pathway, demonstrating a crosstalk between the two pathways. youtube.com Studies have confirmed that 2-ME treatment leads to the activation of caspase-8 in various cancer cell lines, including ovarian and anaplastic thyroid carcinoma cells. nih.govnih.gov Blockade of death receptor signaling has been shown to significantly reduce 2-ME-induced apoptosis. nih.gov

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that can act as signaling molecules at low concentrations but can cause significant cellular damage at high levels, leading to apoptosis. The generation of ROS is a significant contributor to 2-ME-induced apoptosis in several cancer cell types. nih.govdocumentsdelivered.com Treatment with 2-ME has been shown to induce the generation of ROS in human neuroblastoma and leukemia cells. nih.govnih.gov This increase in ROS levels is often associated with the loss of mitochondrial membrane potential and is considered a key mediator of 2-ME-induced apoptosis. nih.gov In some cellular contexts, the induction of oxidative stress by 2-ME is considered a primary event that triggers downstream apoptotic signaling, such as the inactivation of pro-survival pathways. nih.gov However, the pivotal role of ROS in 2-ME-mediated cell death can be cell-type dependent, as some studies have shown that antioxidants provide only limited protection against its apoptotic effects in certain sarcoma cells. nih.gov

Several protein kinase signaling pathways are modulated by 2-ME and play a crucial role in the regulation of apoptosis.

p38 MAPK, PKCδ, and JNK1/2: Mitogen-activated protein kinases (MAPKs), including p38 MAPK and c-Jun N-terminal kinases (JNKs), are key regulators of cellular responses to stress. 2-ME has been shown to activate p38 MAPK and JNK in various cancer cells. nih.govnih.gov In anaplastic thyroid carcinoma cells, the activation of both p38 MAPK and JNK was found to be essential for 2-ME-induced apoptosis, as inhibitors of these kinases attenuated the apoptotic effect. nih.gov In breast cancer cells, JNK activation was associated with the induction of apoptosis through the mitochondrial pathway by inactivating the anti-apoptotic proteins Bcl-2 and Bcl-xL through phosphorylation. nih.gov Conversely, in the same study, the activation of ERK and p38 was found to have a protective effect against 2-ME-induced apoptosis. nih.gov In human leukemia cells, 2-ME-induced apoptosis was linked to the activation of JNK following the inactivation of the pro-survival kinase Akt. nih.gov The involvement of Protein Kinase C delta (PKCδ) has also been implicated in the apoptotic signaling of 2-ME, although the specific mechanisms are less well-defined.

The tumor suppressor protein p53 plays a central role in orchestrating cellular responses to various stress signals, including DNA damage, by inducing cell cycle arrest or apoptosis. thermofisher.com The involvement of the p53 pathway in 2-ME-induced apoptosis appears to be cell-type specific. In some transformed cells, 2-ME treatment has been shown to cause an increase in p53 levels, which may enhance the apoptotic effects of the compound. nih.gov p53 can promote apoptosis through both transcription-dependent and -independent mechanisms. thermofisher.com Transcriptionally, p53 can upregulate the expression of pro-apoptotic Bcl-2 family members like Bax, as well as death receptors like Fas and DR5. youtube.comyoutube.com Transcription-independently, p53 can directly interact with Bcl-2 family proteins at the mitochondria to induce MOMP. thermofisher.com While some studies suggest a role for p53 in mediating 2-ME's effects, others have shown that 2-ME can induce apoptosis in a p53-independent manner. nih.govmdpi.com For instance, in oligodendrocyte precursor cells, 2-ME was found to induce apoptosis and was also associated with an increase in p53 expression. mdpi.com

Anti-angiogenic Mechanisms

In addition to its direct pro-apoptotic effects on tumor cells, 2-ME is a potent inhibitor of angiogenesis, the formation of new blood vessels from pre-existing ones, which is a critical process for tumor growth and metastasis. cancer.govaacrjournals.org The anti-angiogenic properties of 2-ME are attributed to its ability to inhibit the proliferation and induce apoptosis in endothelial cells. cancer.gov One of the key mechanisms underlying its anti-angiogenic effect is the downregulation of Hypoxia-Inducible Factor-1 alpha (HIF-1α), a crucial transcription factor that regulates the expression of many pro-angiogenic genes. nih.govresearchgate.net Furthermore, 2-ME has been found to modulate the expression of other genes involved in angiogenesis. For example, it can inhibit the expression of Inhibitor of differentiation-1 and -3 (Id-1 and Id-3) and upregulate metalloprotease-12 (MMP12), which leads to the generation of the anti-angiogenic factor angiostatin. aacrjournals.org

Hypoxia-Inducible Factor 1-alpha (HIF-1α) Inhibition

2-Methoxyestradiol (2-ME), the parent compound of this compound, is a recognized inhibitor of HIF-1α. nih.govnih.gov This transcription factor is a critical mediator of cellular adaptation to low oxygen conditions (hypoxia) and plays a significant role in tumor progression and angiogenesis. nih.govnih.gov The inhibitory action of 2-ME on HIF-1α is not at the level of its own transcription but rather by blocking the nuclear accumulation of the HIF-1α protein. selleckchem.com This prevents the transcription of HIF-1α target genes that are crucial for angiogenesis and cell survival, such as vascular endothelial growth factor (VEGF), glucose transporter-1 (GLUT1), and heme oxygenase-1 (HO-1). nih.govnih.gov

In various cancer cell lines, the suppression of HIF-1α by 2-ME has been shown to induce apoptosis. nih.gov For instance, in acute myeloid leukemia (AML) cells where HIF-1α is overexpressed, 2-ME-mediated HIF-1α inhibition leads to significant cell death. nih.gov Similarly, in a mouse model of endometriosis, systemic treatment with 2-ME suppressed HIF-1α expression in the ectopic lesions, leading to a reduction in VEGF expression and inhibiting the growth of these lesions. nih.gov The inhibition of HIF-1α by 2-ME and its analogs is a key component of their anti-angiogenic and anti-proliferative effects. nih.govnih.govresearchgate.net

| Cell/Model System | Effect of 2-ME | Downstream Consequences | Reference |

|---|---|---|---|

| Acute Myeloid Leukemia (AML) cells | Suppresses HIF-1α expression | Induces apoptosis, downregulates VEGF, GLUT1, and HO-1 | nih.gov |

| Mouse model of endometriosis | Suppresses HIF-1α expression in lesions | Decreases VEGF mRNA expression, inhibits lesion growth | nih.gov |

| MDA-MB-231 breast cancer cells | Inhibits HIF-1-mediated transcriptional activation | Does not affect HIF-1α transcription itself | selleckchem.com |

| Head and neck squamous cell carcinoma | Inhibits HIF-1α | Inhibits tumor growth and angiogenesis | dntb.gov.ua |

Direct Effects on Endothelial Cell Proliferation and Apoptosis

In cultured bovine pulmonary artery endothelial cells (BPAEC), 2-ME was shown to induce apoptosis in a time- and concentration-dependent manner, with a median effective concentration (EC50) of 0.45 µM. The apoptotic process was characterized by classic morphological changes such as cell shrinkage and nuclear condensation. Furthermore, 2-ME was found to inhibit the migration of these cells, another critical step in the formation of new blood vessels. The induction of apoptosis in endothelial cells by 2-ME appears to involve the upregulation of the Fas death receptor. nih.gov

Estrogen Receptor (ER) Independence of Action

A significant aspect of the mechanism of 2-methoxyestradiol and its derivatives is their ability to exert biological effects largely independent of the classical estrogen receptors, ERα and ERβ. aacrjournals.orgnih.gov

Low Binding Affinity for ERα and ERβ

Research has consistently shown that 2-ME has a significantly lower binding affinity for both ERα and ERβ compared to its parent molecule, 17β-estradiol. aacrjournals.orgnih.govnih.gov In fact, its affinity for ERβ is even lower than for ERα. aacrjournals.orgnih.gov This low affinity means that at the concentrations where 2-ME exhibits its anti-proliferative and pro-apoptotic effects, it does not significantly engage these receptors to initiate classical estrogenic signaling. aacrjournals.orgnih.gov Studies have confirmed that the anti-proliferative effects of 2-ME are observed in both estrogen-dependent (ER-positive) and estrogen-independent (ER-negative) breast cancer cell lines, with similar IC50 values for inhibiting proliferation. aacrjournals.org

| Compound | Binding Affinity for ERα | Binding Affinity for ERβ | Effect on ER-Positive Cell Proliferation | Reference |

|---|---|---|---|---|

| 17β-Estradiol | High | High | Stimulates | aacrjournals.org |

| 2-Methoxyestradiol (2-ME) | Low | Very Low | Inhibits | aacrjournals.orgnih.gov |

Non-Estrogenic Signaling Pathways

The actions of 2-ME are mediated through signaling pathways that are distinct from the typical genomic pathways activated by estrogens. researchgate.netaacrjournals.org The anti-proliferative and apoptotic activities of 2-ME are not blocked by estrogen antagonists like ICI 182,780, further supporting its ER-independent mechanism. aacrjournals.org In microglia, the inhibitory effects of 2-ME on proliferation and activation were found to be independent of estrogen receptors. nih.gov While 17β-estradiol's effects were partially reversed by an ER antagonist, the effects of 2-ME were not. nih.gov This indicates that the conversion of estradiol to 2-ME can shift the signaling mechanism from ER-dependent to ER-independent pathways. nih.gov

Other Signaling Pathway Interactions

The cellular effects of 2-methoxyestradiol are also modulated through its interaction with other critical signaling pathways, notably the ERK1/2 and Akt pathways.

ERK1/2 and Akt Pathways

The extracellular signal-regulated kinase (ERK) 1/2 and Akt (also known as protein kinase B) pathways are central to cell survival, proliferation, and metastasis. In the context of gastric cancer, the activation of the PI3K/Akt pathway was associated with tumor progression and metastasis. nih.gov 2-ME was found to attenuate the phosphorylation of Akt, thereby suppressing metastasis. nih.gov In human aortic smooth muscle cells, 2-ME inhibited the phosphorylation of both ERK1/2 and Akt, contributing to its anti-proliferative effects. ahajournals.org

However, the role of these pathways in response to 2-ME can be cell-type specific. In some breast cancer cells, the activation of ERK and p38 MAPKs by 2-ME was found to have a protective effect against apoptosis, suggesting that inhibiting these pathways could enhance the therapeutic efficacy of 2-ME. nih.gov In contrast, physiologic levels of 2-ME were shown to inhibit 17β-estradiol-induced Akt phosphorylation in ER-positive breast cancer cells, interfering with estrogen's growth-promoting signals. nih.gov This complex interplay highlights the multifaceted nature of 2-ME's interactions with cellular signaling networks.

| Abbreviation | Full Compound Name |

|---|---|

| 2-ME | 2-Methoxyestradiol |

| This compound | This compound |

| HIF-1α | Hypoxia-Inducible Factor 1-alpha |

| VEGF | Vascular Endothelial Growth Factor |

| GLUT1 | Glucose Transporter-1 |

| HO-1 | Heme Oxygenase-1 |

| ERα | Estrogen Receptor alpha |

| ERβ | Estrogen Receptor beta |

| ERK1/2 | Extracellular signal-regulated kinase 1/2 |

| Akt | Protein Kinase B |

| 2-MeOE2bisMATE | 2-methoxyestradiol-3,17-O,O-bis-sulfamate |

NFAT Pathway Modulation in Immune Cells

Research indicates that 2-Methoxyestradiol (2ME2) and its derivatives play a significant role in modulating the immune system by interfering with the Nuclear Factor of Activated T-cells (NFAT) pathway. The activation and proliferation of T-lymphocytes are critical events in many autoimmune diseases, and these processes are heavily dependent on calcium signaling. A sustained influx of calcium, known as store-operated Ca2+ entry (SOCE), is essential for the nuclear translocation of the transcription factor NFAT, which in turn orchestrates the expression of genes required for T-cell activation.

Studies have demonstrated that 2ME2 can inhibit the activation of T-cells by specifically impairing the translocation of NFAT into the nucleus. ahajournals.orguni.lu This effect disrupts the downstream signaling required for lymphocyte activation and the production of proinflammatory cytokines. uni.lu

Further investigations using a synthetic bis-sulfamoylated derivative, 2-methoxyestradiol-3,17-O,O-bis-sulfamate, have elucidated the likely mechanism. This analog was shown to antagonize SOCE in T lymphocytes. ahajournals.org By inhibiting this crucial calcium entry, the compound effectively blocks the nuclear localization of NFAT and subsequent downstream events, such as the secretion of pro-inflammatory cytokines interferon-γ and interleukin-17. ahajournals.org This suggests that the immunomodulatory effects of 2ME2 and its sulfated analogs are linked to the disruption of the SOCE-NFAT signaling axis in immune cells. ahajournals.orguni.lu

COX-2 Expression Modulation

The modulation of Cyclooxygenase-2 (COX-2) expression by 2-Methoxyestradiol (2-ME) appears to be highly context- and cell-type-dependent, with studies reporting both stimulatory and inhibitory effects.

In vascular smooth muscle cells (SMCs), 2-ME has been found to augment or stimulate the expression of COX-2. nih.govahajournals.orgoup.com This upregulation of COX-2 is thought to contribute to the compound's antimitotic and antivasoocclusive actions, potentially by enhancing the local synthesis of certain prostaglandins (B1171923) that inhibit SMC growth. nih.govahajournals.org This mechanism is proposed as one of the ways 2-ME exerts its vasoprotective effects. oup.com

In contrast, studies examining inflammatory conditions have reported an opposite effect. In a rat model of isoproterenol-induced cardiac injury, pre-treatment with 2-ME significantly decreased the elevated levels of the pro-inflammatory mediator COX-2. nih.gov Similarly, in studies using lipopolysaccharide (LPS)-stimulated macrophage cell lines, 2-ME was shown to suppress the production of prostaglandin (B15479496) E₂ (PGE₂), a primary product of COX-2 enzymatic activity. researchgate.net These findings suggest that in the context of an active inflammatory response, 2-ME acts as an anti-inflammatory agent by downregulating the COX-2 pathway. nih.govresearchgate.net

G protein-coupled receptor (GPCR) and Angiotensin Type 1 Receptor (AT1R) Regulation

2-Methoxyestradiol (2ME2) regulates the expression of the Angiotensin Type 1 Receptor (AT1R), a key component in the renin-angiotensin system, through a mechanism involving a specific G protein-coupled receptor (GPCR). ahajournals.orgresearchgate.net This action is independent of classic nuclear estrogen receptors (ERα/ERβ). nih.govnih.gov

Research has identified the G protein-coupled receptor 30 (GPR30) as the specific cellular target responsible for 2ME2-mediated AT1R downregulation. researchgate.netsonar.ch In rat liver epithelial cells, 2ME2 was found to have specific, saturable binding to cell membranes, an interaction that was sensitive to pertussis toxin, indicating the involvement of a Gαi protein-coupled receptor. researchgate.net This binding occurs at GPR30 localized to the endoplasmic reticulum membrane. researchgate.net

The signaling cascade initiated by the binding of 2ME2 to GPR30 involves the subsequent transactivation of the Epidermal Growth Factor Receptor (EGFR). researchgate.netsonar.ch This leads to the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). nih.govresearchgate.net The activation of the ERK1/2 pathway is an essential step that ultimately leads to the transcriptional downregulation of AT1R expression. nih.govoup.comresearchgate.net This entire signaling pathway, from GPR30 activation to AT1R downregulation, has been demonstrated in both rat liver cells and primary rat aortic smooth muscle cells. oup.comsonar.ch The functional consequence of this receptor downregulation is a reduced cellular responsiveness to Angiotensin II, as evidenced by an inhibited increase in intracellular calcium upon stimulation. nih.govoup.com

Preclinical Research and Biological Functions in in Vitro and in Vivo Models

Anti-proliferative Effects in Cancer Cell Lines (General)

2-Methoxyestradiol (B1684026) (2-ME), an endogenous metabolite of 17β-estradiol, and its derivatives, including the sulfamoylated analogue 2-methoxyestradiol-3,17-O,O-bis-sulfamate (STX140), have demonstrated significant anti-proliferative activity across a wide array of cancer cell lines. nih.govnih.gov This activity is generally observed to be time- and concentration-dependent and notably independent of estrogen receptor status, highlighting a distinct mechanism from its parent compound, estradiol (B170435). nih.gov The anti-proliferative effects are often attributed to the disruption of microtubule polymerization, leading to cell cycle arrest and subsequent apoptosis. nih.gov

Specific Cell Lines: A Broad Spectrum of Activity

The cytotoxic effects of 2-ME and its derivatives have been documented in a diverse range of human cancer cell lines, underscoring their potential as broad-spectrum anticancer agents.

Breast Cancer: In various breast cancer cell lines, including both estrogen receptor-positive (MCF-7) and triple-negative subtypes (MDA-MB-231, MDA-MB-468), 2-ME and its analogues have been shown to inhibit cell proliferation, induce apoptosis, and arrest the cell cycle. nih.govresearchgate.netmdpi.com For instance, STX140 was found to exert antiproliferative activity in MCF-7 and MDA-MB-231 cells. researchgate.net Furthermore, 2-ME effectively inhibited the proliferation of long-term estrogen-deprived (LTED) breast cancer cells, suggesting its potential in hormone-resistant cancers. mdpi.com

Ovarian Cancer: Studies have indicated that 2-ME can induce apoptotic cell death in ovarian cancer cells. mdpi.com Its efficacy has been observed in cell lines such as SKOV-3, where it has been shown to enhance the effects of other chemotherapeutic agents like carboplatin. mdpi.com

Prostate Cancer: Both androgen-dependent (LNCaP) and androgen-independent (DU145, PC-3U) prostate cancer cells have shown susceptibility to the growth-inhibitory effects of 2-ME. nih.govnih.gov The compound induces cell cycle arrest, typically at the G2/M phase, and apoptosis. nih.govdtic.mil The pro-apoptotic effects in PC-3U cells have been linked to the expression of Smad7. nih.gov

Lung Cancer: While specific data on lung cancer cell lines in the provided context is limited, the broad-spectrum activity of 2-ME across numerous cancer types suggests potential efficacy.

Melanoma: The sulfamoylated derivative, STX140, has demonstrated potent anti-proliferative and anti-invasive activity in both naïve (SKMEL-28-P) and BRAF inhibitor-resistant (SKMEL-28R) melanoma cells. nih.gov It was found to inhibit cell proliferation in the nanomolar range. nih.gov

Pancreatic Cancer: 2-ME has been shown to inhibit the growth of human pancreatic cancer cell lines by 50-90% in a dose- and time-dependent manner. nih.gov This inhibition is associated with the induction of apoptosis and a prolonged S phase in the cell cycle. nih.gov

Neuroblastoma: In mouse neuroblastoma cells (C1300), 2-ME has been shown to be effective in inducing morpho-functional changes, inhibiting cell growth, and decreasing cell viability, with these effects being more pronounced than in glioma cells. nih.gov

Osteosarcoma: 2-ME induces cell death in human osteosarcoma cell lines (MG63, SaOS-2, and LM7). nih.govnih.govelsevierpure.com This is preceded by cell cycle arrest, with increases in the G1 phase for MG63 and SaOS-2 cells and the G2 phase for LM7 cells. nih.govnih.gov

Esophageal Cancer: The WHCO3 esophageal carcinoma cell line has been identified as being sensitive to the antiproliferative effects of 2-ME. nih.gov

T Lymphoblastic Leukemia: While direct anti-proliferative data on T lymphoblastic leukemia cells is not detailed, the inhibitory effect of STX140 on store-operated Ca2+ entry in T lymphocytes, a critical process for their activation and proliferation, suggests a potential role in managing such malignancies. nih.gov

Glioblastoma: 2-ME has been shown to induce apoptosis and necrosis in the SW1088 grade III glioma cell line. nih.gov It also affects oligodendroglial precursor cells, which are implicated in glioblastoma growth, by inhibiting their growth and inducing apoptosis. nih.gov

Human Uterine Sarcomatous Cells: 2-ME strongly inhibits the growth of human uterine sarcomatous cells (SK-UT-1) in a p53-independent manner. nih.gov This inhibition is associated with cell cycle arrest at the G2/M phase and the induction of apoptosis. nih.gov It has also shown anti-proliferative effects on SK-LMS-1 human leiomyosarcoma cells at high concentrations. nih.gov

| Cancer Type | Cell Line(s) | Observed Effects | Key Findings |

|---|---|---|---|

| Breast Cancer | MCF-7, MDA-MB-231, MDA-MB-468, LTED | Inhibition of proliferation, apoptosis, cell cycle arrest | Effective in both ER-positive and triple-negative cells; overcomes hormone resistance. nih.govresearchgate.netmdpi.com |

| Ovarian Cancer | SKOV-3, OvBH-1 | Apoptosis, enhanced chemosensitivity | Induces apoptosis and enhances the effect of carboplatin. mdpi.com |

| Prostate Cancer | LNCaP, DU145, PC-3U | Inhibition of growth, G2/M arrest, apoptosis | Effective in both androgen-dependent and -independent cells. nih.govnih.gov |

| Melanoma | SKMEL-28-P, SKMEL-28R | Inhibition of proliferation and invasion | Potent activity in both naïve and BRAF inhibitor-resistant cells. nih.gov |

| Pancreatic Cancer | MIA PaCa-2 | Inhibition of growth, apoptosis, S-phase prolongation | Inhibits growth by 50-90% in a dose- and time-dependent manner. nih.gov |

| Neuroblastoma | C1300 | Inhibition of growth, decreased viability | More effective in neuroblastoma cells than in glioma cells. nih.gov |

| Osteosarcoma | MG63, SaOS-2, LM7 | Cell death, cell cycle arrest (G1 or G2) | Cell cycle arrest precedes cell death. nih.govnih.gov |

| Esophageal Cancer | WHCO3 | Anti-proliferative | Sensitive to 2-ME. nih.gov |

| Glioblastoma | SW1088, Oli-neu | Apoptosis, necrosis, inhibition of precursor cell growth | Induces nitro-oxidative stress and targets cancer-associated precursor cells. nih.govnih.gov |

| Uterine Sarcoma | SK-UT-1, SK-LMS-1 | Inhibition of growth, G2/M arrest, apoptosis | Effective in a p53-independent manner. nih.govnih.gov |

Selectivity for Proliferating vs. Quiescent Cells

A notable characteristic of 2-ME and its derivatives is their selective action against proliferating cells while having a less pronounced effect on quiescent, or non-dividing, cells. For example, the sulfamoylated derivative STX140 was found to have a less pronounced effect on human melanocytes compared to their malignant counterparts. nih.gov This selectivity is likely tied to the compound's mechanism of action, which primarily targets the microtubule dynamics essential for cell division. This suggests a potentially favorable therapeutic window, minimizing damage to normal, non-cancerous tissues.

Anti-angiogenic Effects in Experimental Models

Beyond its direct cytotoxic effects on tumor cells, 2-Methoxyestradiol and its derivatives are potent inhibitors of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. nih.govmedchemexpress.com

In Vivo Xenograft and Angiogenesis Models

The anti-angiogenic and anti-tumor effects of 2-ME and its derivatives have been confirmed in various in vivo models. In xenograft models, where human tumors are implanted into immunodeficient mice, oral treatment with 2-methoxyestradiol disulfamate led to complete cures in models of breast and prostate cancer. wikipedia.org Furthermore, drug-resistant tumors also showed a reduction in size following treatment. wikipedia.org In a mouse model of pancreatic cancer, oral administration of 2-ME resulted in a 60% inhibition in the number of lung metastases. nih.gov These in vivo studies provide strong evidence for the potent anti-angiogenic and anti-tumor activity of these compounds in a whole-organism setting.

Effects on Vascular Smooth Muscle Cell Proliferation and Neointima Formation

2-Methoxyestradiol (2-ME), the parent compound of 2-Methoxyestradiol-17beta 3-sulfate, has been identified as a potent inhibitor of vascular smooth muscle cell (VSMC) growth and the subsequent formation of neointima, a key process in the development of vascular diseases like atherosclerosis and restenosis following angioplasty. nih.govnih.gov

Research indicates that 2-ME's inhibitory actions are not mediated by traditional estrogen receptors, for which it has a very low affinity. nih.gov Instead, its effects are attributed to its ability to interfere with fundamental cellular processes. In vitro studies using human aortic smooth muscle cells have shown that 2-ME can block cell cycle progression at two distinct phases: G0/G1 and G2/M. nih.gov This dual blockade is achieved through a multi-faceted molecular mechanism. nih.gov

Key Molecular Mechanisms:

Cell Cycle Proteins: 2-ME has been observed to inhibit the expression of crucial cell cycle proteins, including cyclin D1 and cyclin B1. It also reduces the activity of cyclin-dependent kinases (cdk) such as cdk-1, cdk-2, and cdk-4. nih.gov

Signaling Pathways: The compound has been shown to suppress the phosphorylation of key signaling molecules like the retinoblastoma protein (pRb), extracellular signal-regulated kinase (ERK) 1/2, and Akt, all of which are critical for cell proliferation. nih.gov

Upregulation of Inhibitors: Concurrently, 2-ME upregulates the expression of the Cdk inhibitor p27, further contributing to the halt in cell proliferation. nih.gov

Tubulin Polymerization: It also interferes with the polymerization of tubulin, a critical process for cell division. nih.gov

COX-2 Expression: An interesting finding is the upregulation of cyclooxygenase-2 (COX-2) expression by 2-ME, suggesting a potential role for prostaglandins (B1171923) in its growth-inhibitory effects. nih.gov

In vivo studies using rat models of carotid artery injury have corroborated these findings. Treatment with 2-ME was found to significantly abrogate the formation of neointima. nih.gov This was accompanied by a decrease in the number of proliferating smooth muscle cells within the vessel wall and a downregulation of proteins like proliferating-cell nuclear antigen (PCNA), c-myc, and the aforementioned cyclins and phosphorylated signaling molecules. nih.gov Importantly, these antimitotic effects were observed without inducing significant apoptosis (programmed cell death) in the vascular smooth muscle cells. nih.gov

Interactive Table: Effects of 2-Methoxyestradiol on Vascular Cells

| Model System | Key Finding | Molecular Target/Mechanism | Reference |

|---|---|---|---|

| Human Aortic Smooth Muscle Cells (in vitro) | Inhibition of proliferation (>50%) | Blockade of G0/G1 and G2/M cell cycle phases | nih.gov |

| Human Aortic Smooth Muscle Cells (in vitro) | Inhibition of key regulatory proteins | Cyclin D1, Cyclin B1, cdk-1, cdk-2 | nih.gov |

| Human Aortic Smooth Muscle Cells (in vitro) | Upregulation of inhibitory proteins | p27 | nih.gov |

| Rat Carotid Artery Injury Model (in vivo) | Abrogation of neointima formation | Downregulation of PCNA, c-myc, cyclin D1, cyclin B1 | nih.gov |

| Rat Carotid Artery Injury Model (in vivo) | Inhibition of signaling pathways | Reduced phosphorylation of Akt, ERK1/2, pRb | nih.gov |

Investigation of Organ-Specific Research Models (e.g., Pituitary, Uterine, Ovarian)

The influence of 2-Methoxyestradiol (2-ME) extends to specific organ systems where it has been studied for its effects on hormone-induced cell growth and cancer.

Pituitary Gland: In the context of the pituitary gland, research has focused on its potential to combat estrogen-induced tumor growth. In a study using a rat model, 2-ME was investigated for its effects on prolactin-secreting pituitary tumors, which are known to be highly dependent on the formation of new blood vessels (angiogenesis). nih.gov The results demonstrated that 2-ME significantly inhibited the growth of these estrogen-induced tumors by 32% and suppressed tumor angiogenesis by a remarkable 89%. nih.gov This anti-angiogenic effect was linked to the downregulation of Vascular Endothelial Growth Factor (VEGF), a key promoter of blood vessel formation. nih.gov These findings suggest a therapeutic potential for 2-ME in hormone-driven cancers, acting primarily through its angiostatic properties. nih.gov

However, other studies have shown a more complex, biphasic effect in pituitary tumor cells. In ER-positive GH3 rat pituitary tumor cells, acute exposure to 2-ME increased VEGF-A transcription, while chronic treatment at a low concentration (1 µM) actually increased cell proliferation. nih.gov

Uterine and Ovarian Tissues: The antiproliferative actions of 2-ME have also been observed in cell lines derived from uterine and ovarian cancers. It has been shown to be an effective antiproliferative agent in tumor-derived uterine leiomyoma cell lines (ELT3 and huLM). nih.gov Similarly, in ovarian cancer models, 2-ME has been a subject of interest. A phase II clinical trial involving patients with advanced ovarian cancer reported encouraging results. wikipedia.org The mechanism in ovarian carcinoma cells is thought to involve the p38 and phospho-Bcl2 pathways to induce apoptosis. mdpi.com

Interactive Table: Organ-Specific Effects of 2-Methoxyestradiol

| Organ/Tissue Model | Cell/Tumor Type | Observed Effect | Key Mechanism/Finding | Reference |

|---|---|---|---|---|

| Pituitary Gland (Rat Model) | Estrogen-induced Prolactinoma | Inhibition of tumor growth (32%) and angiogenesis (89%) | Downregulation of VEGF | nih.gov |

| Pituitary Gland (Rat Cell Line) | GH3 Pituitary Tumor Cells | Biphasic: Increased proliferation at 1 µM (chronic) | Increased VEGF-A levels at low concentration | nih.gov |

| Uterus (Cell Line) | Uterine Leiomyoma (ELT3, huLM) | Antiproliferative | Direct inhibition of cell proliferation | nih.gov |

| Ovary (Human Trial) | Advanced Ovarian Cancer | Encouraging antitumor results | Not specified in source | wikipedia.org |

Role in Preeclampsia Placental Metabolism (related to 2-methoxyestradiol-17beta-3-glucosiduronic acid)

2-Methoxyestradiol (2-ME) plays a significant role in the physiology of pregnancy, and alterations in its metabolism are strongly implicated in the pathology of preeclampsia, a serious pregnancy complication characterized by high blood pressure. nih.govnih.gov

During a normal pregnancy, circulating levels of 2-ME increase substantially, peaking during the third trimester. nih.govnih.gov However, in women who develop preeclampsia, plasma levels of 2-ME are significantly lower compared to those with normal pregnancies. nih.govnih.gov This difference is often detectable weeks or months before the clinical onset of the disease. nih.gov

The synthesis of 2-ME from its parent compound, 17β-estradiol, occurs via hydroxylation by cytochrome P450 enzymes followed by O-methylation by catechol-O-methyltransferase (COMT). nih.gov The reduced levels of 2-ME in preeclampsia are linked to placental issues, specifically a reduction in uteroplacental blood flow due to restricted trophoblast invasion, which leads to placental hypoxia. nih.gov

Interestingly, under the hypoxic conditions that characterize the early stages of placentation, 2-ME appears to be crucial. It has been shown in cell cultures to induce the differentiation of cytotrophoblast cells into an invasive phenotype, which is essential for proper placental development. nih.gov Therefore, the lower levels of 2-ME seen in preeclampsia may contribute to the poor placentation that underlies the condition. nih.govnih.gov

The metabolism of 2-ME itself is also relevant. A significant metabolic pathway for 2-ME is glucuronidation, which converts it into more water-soluble forms for excretion, such as 2-methoxyestradiol-17beta-3-glucosiduronic acid. This process, primarily carried out by UGT (UDP-glucuronosyltransferase) enzymes in the liver and other tissues, is a major factor in the compound's bioavailability. nih.gov The interplay between the synthesis of 2-ME and its subsequent glucuronidation is a critical area of research for understanding its physiological concentrations and its role in conditions like preeclampsia.

Interactive Table: 2-Methoxyestradiol in Preeclampsia

| Parameter | Normal Pregnancy | Preeclampsia | Implication/Mechanism | Reference |

|---|---|---|---|---|

| Plasma 2-ME Levels | Significantly increase, peak in 3rd trimester | Significantly lower than controls | Decreased 2-ME is associated with increased risk and severity of PE | nih.gov |

| Correlation with Severity | N/A | Negatively correlated with systolic blood pressure and proteinuria | Lower 2-ME levels associated with a more severe clinical presentation | nih.gov |

| Role in Placentation | Promotes invasive phenotype of cytotrophoblasts under hypoxia | Insufficient levels may lead to poor trophoblast invasion | Impaired placentation is a root cause of preeclampsia | nih.gov |

| Key Enzyme in Synthesis | Catechol-O-methyltransferase (COMT) | Potentially altered activity or substrate availability | COMT and its product 2-ME are crucial for placental homeostasis | nih.govnih.gov |

Chemical Synthesis and Structure Activity Relationship Sar Studies for 2 Methoxyestradiol 17beta 3 Sulfate and Analogs

Academic Synthesis Methodologies

The creation of 2-Methoxyestradiol (B1684026) and its sulfated derivatives in a laboratory setting involves sophisticated multi-step procedures starting from readily available steroid precursors.

Specific Reactions and Reagents

Key chemical transformations are employed to build the desired molecular architecture of 2-Methoxyestradiol and its analogs.

Etherification (Methoxylation): A crucial step in synthesizing 2-methoxyestradiol is the introduction of the methoxy (B1213986) group at the C-2 position of the steroid's A-ring. A key development in this area is a copper-mediated methoxylation reaction. nih.gov

Reduction: The reduction of a ketone at the C-17 position to a hydroxyl group is a common step in these synthetic pathways. Sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) is a frequently used reagent for this transformation, for instance, in the reduction of 2,4-diethoxyestrone to yield a 2,4-diethoxyestradiol analog. acs.org

Sulfamoylation: The addition of a sulfamate (B1201201) group (SO₂NH₂) is a critical modification for enhancing the bioavailability and potency of 2-methoxyestradiol analogs. This is achieved through a sulfamoylation reaction. Reagents like hexafluoroisopropyl sulfamate can react with a wide range of alcohols and phenols under mild conditions to form sulfamates. organic-chemistry.org Another method involves using electron-deficient aryl sulfamates as activated group transfer reagents, catalyzed by N-methylimidazole, which shows good selectivity for primary over secondary alcohols. organic-chemistry.org The sulfamate group is thought to mimic a sulfate (B86663) group and can lead to the inactivation of enzymes like steroid sulfatase through a nucleophilic substitution reaction. acs.org

Derivatives and Analogs of 2-Methoxyestradiol and its Sulfated Forms

To overcome the limitations of naturally occurring 2-methoxyestradiol, such as poor bioavailability, extensive research has focused on creating derivatives and analogs with improved properties. researchgate.netnih.gov

Design Principles for Enhanced Potency and Stability

The design of more effective 2-methoxyestradiol analogs is guided by several key principles centered on structural modification to enhance biological activity and stability. researchgate.netsigmaaldrich.comnih.gov These modifications span the entire steroid scaffold, including the A, B, C, and D rings, and involve the introduction of various substituents at key positions, particularly C-2 and C-17. researchgate.netsigmaaldrich.comnih.gov

A primary goal is to improve oral bioavailability, which is often poor for the parent compound. researchgate.netmdpi.com Sulfamoylation at the 3- and/or 17-positions has emerged as a highly effective strategy to increase bioavailability and metabolic stability. nih.govaacrjournals.org For instance, the bis-sulfamoylated derivative, 2-methoxyestradiol-3,17-bis-sulfamate (STX140), demonstrates significantly improved pharmacokinetic properties. nih.gov

Impact of Sulfamate Modifications (e.g., 3,17-bis-sulfamate, STX140, STX641, STX640)

The introduction of sulfamate moieties has a profound impact on the biological profile of 2-methoxyestradiol analogs, leading to compounds with significantly enhanced anticancer properties. aacrjournals.org

2-Methoxyestradiol-3,17-O,O-bis-sulfamate (STX140) is a prominent example. This synthetic, orally active derivative shows improved potency and favorable pharmacokinetic properties compared to 2-methoxyestradiol. wikipedia.org STX140 is a potent inhibitor of tumor cell proliferation and in vitro angiogenesis. aacrjournals.org It is highly active in tumor models that are resistant to other chemotherapy agents. wikipedia.org Studies have shown that STX140 induces cell cycle arrest and apoptosis in various cancer cell lines. iiarjournals.orgiiarjournals.orgnih.gov

STX641 and STX640 are related D-ring modified sulfamate analogs. STX641, in particular, has demonstrated even greater potency than STX140 in inhibiting the proliferation of several cancer cell lines and is a more effective inhibitor of clonogenic potential. aacrjournals.org Both STX140 and STX641 have been shown to disrupt tubulin polymerization, which is a key mechanism of their anticancer action. aacrjournals.org STX640, a 3-hydroxyl-17β-cyanomethyl derivative, along with its 3-sulfamoyloxy counterpart STX641, are about 10-fold more potent than 2-methoxyestradiol in inhibiting store-operated Ca²⁺ entry, suggesting that the cyanomethyl substitution at C17β enhances potency. nih.gov

Table 1: Inhibitory Concentration (IC50) of Sulfamoylated 2-Methoxyestradiol Analogs in Different Cancer Cell Lines This table is interactive. You can sort and filter the data.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| STX140 | MCF-7 (Breast) | 0.25 |

| STX641 | MCF-7 (Breast) | 0.15 |

| STX140 | A2780 (Ovarian) | 0.28 |

| STX641 | A2780 (Ovarian) | 0.09 |

| STX140 | PC3 (Prostate) | 0.27 |

| STX641 | PC3 (Prostate) | 0.05 |

Data sourced from multiple studies. aacrjournals.org

Stereochemical Considerations and Functional Group Modifications

The three-dimensional structure and the nature of functional groups are critical determinants of the biological activity of 2-methoxyestradiol analogs.

Functional Group Modifications: A wide array of functional group modifications have been explored to optimize activity. researchgate.net

C-2 Position: Replacing the 2-methoxy group with a more hydrophobic 2-ethyl group can nearly double the potency in inhibiting Ca²⁺ entry. nih.gov

C-17 Position: Substitution at the C-17β position with a cyanomethyl group leads to compounds that are approximately 10-fold more potent than the parent 17β-hydroxyl compound. nih.gov Introducing an 11α-substituent has also been a strategy to develop dual-acting agents targeting both the estrogen receptor and microtubules. medchemexpress.comnih.gov

D-Ring: Modifications to the D-ring, such as introducing unsaturation or methylating the 17-OH group, have been investigated to create novel analogs. nih.gov The size of the substituent at the C-16 position also influences antiproliferative activity, with larger groups generally leading to a decrease in potency. nih.gov The presence of potential hydrogen bonding groups around the D-ring is considered important for the activity of these molecules. nih.gov

Stereochemical Considerations: The specific spatial arrangement of atoms (stereochemistry) within the steroid nucleus is fundamental to its interaction with biological targets. The synthesis of steroids with specific stereocenters is a complex challenge that often requires the development of novel catalytic methods. nih.gov For instance, in the synthesis of complex steroid derivatives, achieving the correct diastereomer can be controlled by using chiral Brønsted acids. nih.gov The conformational preference of substituent groups, such as the 13-ethyl group in certain analogs, has been linked to their biological activity. nih.gov These stereochemical factors are crucial for ensuring the precise fit of the molecule into the binding sites of target proteins, such as the colchicine (B1669291) site on tubulin. nih.gov

Correlation of Structure with Biological Activity

The biological effects of 2-methoxyestradiol and its analogs are intrinsically linked to their chemical structures. Modifications to the steroidal backbone can significantly influence their anti-proliferative, anti-angiogenic, microtubule-disrupting, and enzyme-inhibiting activities.

Anti-proliferative and Anti-angiogenic Activity:

2-Methoxyestradiol (2-ME2) exhibits anti-proliferative activity against a wide array of cancer cell lines and inhibits angiogenesis, the formation of new blood vessels essential for tumor growth. nih.govabcam.com Structure-activity relationship studies have shown that the primary mechanism for these effects is the disruption of microtubule function. nih.gov

The modification of the hydroxyl groups at the C3 and C17 positions of the steroid has been a key strategy in developing more potent analogs. A prominent example is 2-methoxyestradiol-3,17-O,O-bis-sulfamate (STX140), a synthetic disulfamoylated analog. wikipedia.org The addition of sulfamate groups significantly enhances the anti-proliferative and anti-angiogenic potency compared to the parent compound, 2-ME2. nih.gov For instance, STX140 was found to be 60-fold more potent than 2-ME2 in inhibiting human umbilical vein endothelial cell (HUVEC) growth, a key in vitro model for angiogenesis. nih.gov In vivo studies have further demonstrated the superior anti-tumor efficacy of STX140 in xenograft models of breast and prostate cancer, where it achieved complete tumor regression in some cases. wikipedia.org

The anti-proliferative activity of STX140 has been demonstrated across various cancer cell lines, including those resistant to conventional chemotherapy. wikipedia.org

| Compound | Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| 2-Methoxyestradiol (2-ME2) | MDA-MB-435 (Breast Carcinoma) | 1.38 µM | selleckchem.com |

| 2-Methoxyestradiol (2-ME2) | SK-OV-3 (Ovarian Carcinoma) | 1.79 µM | selleckchem.com |

| STX140 | LNCaP (Prostate Cancer) | 530 nM | caymanchem.com |

| STX140 | PC3 (Prostate Cancer) | 400 nM | caymanchem.com |

| STX140 | MDA-MB-231 (Breast Cancer) | 618 nM | caymanchem.com |

| STX140 | A2780 (Ovarian Cancer) | 330 nM | caymanchem.com |

| STX140 | A2780 (Adriamycin-resistant) | 870 nM | caymanchem.com |

| STX140 | A2780 (Cisplatin-resistant) | 380 nM | caymanchem.com |

Microtubule Disruption:

The principal mechanism of action for 2-ME2 and its active analogs is the disruption of microtubule dynamics. nih.govnih.gov These compounds bind to the colchicine-binding site on β-tubulin, which leads to the inhibition of tubulin polymerization. nih.govnih.gov This interference with microtubule function results in a G2/M phase cell cycle arrest, where the cell is unable to form a proper mitotic spindle, ultimately leading to apoptosis (programmed cell death). nih.govnih.gov

Studies have shown that at low concentrations, 2-ME2 suppresses microtubule dynamics without causing significant depolymerization of existing microtubules. nih.gov The sulfamoylated analog, STX140, also exerts its potent anti-cancer effects through microtubule disruption, leading to cell cycle arrest and apoptosis. nih.govnih.gov This targeted action on microtubules is a key determinant of the anti-proliferative and anti-angiogenic activity of this class of compounds.

Enzyme Inhibition:

A significant feature of sulfamoylated 2-ME2 analogs like STX140 is their potent ability to inhibit steroid sulfatase (STS). wikipedia.org STS is an enzyme responsible for converting inactive steroid sulfates, such as estrone (B1671321) sulfate (E1S) and dehydroepiandrosterone (B1670201) sulfate (DHEAS), into their active forms (estrone and DHEA), which can then be converted to estrogens and androgens. tandfonline.com In hormone-dependent cancers like breast cancer, STS activity within the tumor can provide a local supply of estrogens that stimulate cancer cell growth.

STX140 is a potent, irreversible inhibitor of STS. researchgate.net This dual mechanism of action—microtubule disruption and STS inhibition—makes it a particularly promising anti-cancer agent, especially for hormone-dependent tumors. In addition to STS, STX140 has also been shown to inhibit other enzymes, such as carbonic anhydrase IX and II. caymanchem.com

| Compound | Enzyme | Cell/System | Inhibitory Concentration (IC50/Ki) | Reference |

|---|---|---|---|---|

| STX140 | Steroid Sulfatase (STS) | MCF-7 cells | 0.5 nM (IC50) | caymanchem.com |

| STX140 | Steroid Sulfatase (STS) | Placental microsomes | 39 nM (IC50) | caymanchem.com |

| STX140 | Carbonic Anhydrase IX | - | 70 nM (Ki) | caymanchem.com |

| STX140 | Carbonic Anhydrase II | - | 270 nM (Ki) | caymanchem.com |

Improved Bioavailability and Metabolic Stability through Chemical Modification

A major hurdle in the clinical development of 2-ME2 has been its poor pharmacokinetic profile. nih.gov Orally administered 2-ME2 has very low bioavailability (around 1-2%) due to extensive first-pass metabolism in the liver and gut. nih.govtandfonline.com The primary metabolic pathway is glucuronidation of the hydroxyl groups at the C3 and C17 positions. nih.gov While sulfation of 2-ME2 by sulfotransferase enzymes (SULTs) is possible, it appears to be a less significant metabolic route compared to glucuronidation. nih.govelsevierpure.com

To overcome these limitations, chemical modifications have been explored to protect the vulnerable hydroxyl groups from metabolic enzymes. The most successful strategy to date has been the addition of sulfamate moieties.

The synthesis of 2-methoxyestradiol-3,17-O,O-bis-sulfamate (STX140) represents a significant breakthrough in improving the bioavailability and metabolic stability of the 2-ME2 scaffold. wikipedia.orgnih.gov The sulfamate groups are resistant to the enzymes that metabolize the hydroxyl groups of the parent compound. This resistance to metabolism leads to a dramatic increase in oral bioavailability.

Pharmacokinetic studies in rats have highlighted the stark contrast between 2-ME2 and STX140. Following an oral dose, no detectable levels of 2-ME2 or its metabolites were found in the plasma. In contrast, STX140 demonstrated a high oral bioavailability of 85%, and significant concentrations were still present 24 hours after administration. nih.gov Furthermore, no significant metabolites of STX140 were detected, indicating its high metabolic stability. nih.gov

| Compound | Administration Route | Dose | Oral Bioavailability | Metabolism | Reference |

|---|---|---|---|---|---|

| 2-Methoxyestradiol (2-ME2) | Oral | 10 mg/kg (in rats) | Very low (undetectable plasma levels) | Extensive first-pass metabolism (glucuronidation) | nih.gov |

| 2-Methoxyestradiol (2-ME2) | Oral | - (in humans) | ~1-2% | Extensive first-pass metabolism | nih.gov |

| STX140 | Oral | 10 mg/kg (in rats) | 85% | Resistant to metabolism | nih.gov |

Other strategies to improve the bioavailability of 2-ME2 have also been investigated, including the development of novel formulations such as nanocrystal colloidal dispersions and encapsulation in micelles and microspheres. nih.govnih.gov These approaches aim to enhance the dissolution and absorption of the drug, thereby increasing its systemic exposure.

Analytical Methodologies in Research Settings

Detection and Quantification of 2-Methoxyestradiol-17beta 3-sulfate and its Metabolites

Accurate detection and quantification are crucial for studying the pharmacokinetics and metabolism of estrogen derivatives. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the cornerstone technologies for this purpose.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation and quantification of 2-methoxyestradiol (B1684026) and its sulfated derivatives from various biological matrices. The method's robustness allows for the separation of complex mixtures, making it suitable for analyzing metabolites in research settings.

In a typical Reverse-Phase HPLC (RP-HPLC) method for analyzing 2-methoxyestradiol (2-ME), a C18 column is often used. nih.gov For instance, one method utilized a mobile phase consisting of acetonitrile (B52724) and methanol (B129727) in a 55:45 (v/v) ratio, with detection at a wavelength of 285 nm. nih.gov For enhanced detection of estradiol (B170435) and its metabolites like 2-methoxyestradiol, fluorescence detection (FLD) can be employed following a derivatization step with a fluorescent tag such as dansyl chloride. mdpi.com One such HPLC-FLD method used a Poroshell 120 EC-C18 column with a gradient elution of water (containing 0.1% formic acid) and methanol. mdpi.com

The separation of sulfated phenolics, including estrogen sulfates, can present challenges such as peak tailing. mdpi.com However, optimized methods using specific columns and mobile phases, sometimes including an ion-pairing reagent, can achieve good analytical separation with sharp peaks and baseline resolution. mdpi.com The development of Ultra-High Performance Liquid Chromatography (UHPLC) has offered faster separation times and improved resolution and sensitivity compared to conventional HPLC.

Table 1: Example HPLC Parameters for Estrogen Metabolite Analysis

| Parameter | Description | Source |

|---|---|---|

| Technique | Reverse-Phase HPLC (RP-HPLC) | nih.gov |

| Column | C18 (4.6 mm × 150 mm, 5 µm) | nih.gov |

| Mobile Phase | Acetonitrile and Methanol (55:45 v/v) | nih.gov |

| Detection | UV at 285 nm | nih.gov |

| Technique | HPLC with Fluorescence Detection (HPLC-FLD) | mdpi.com |

| Column | Poroshell 120 EC-C18 (2.1 × 100 mm, 2.7 µm) | mdpi.com |

| Mobile Phase | Gradient of water with 0.1% formic acid and methanol | mdpi.com |

| Detection | Fluorescence (λEX 350 nm, λEM 530 nm) after derivatization | mdpi.com |

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), provides unparalleled sensitivity and specificity for the quantification of estrogens and their metabolites. nih.gov This technique is essential for measuring the low concentrations of these compounds typically found in biological samples. nih.gov

A sensitive and robust method for determining five different estrogen sulfates, including 17β-estradiol 3-sulfate, in human urine has been developed using HPLC coupled with negative turbo ion spray tandem mass spectrometry. nih.gov This method employs a 96-well plate format for high-throughput solid-phase extraction (SPE), allowing for the preparation of 96 samples in just 25 minutes. nih.gov The lower limit of quantitation (LOQ) for these estrogen sulfates was established at 0.2 ng/mL from a 100-µL urine sample. nih.gov The assay was validated with a linear concentration range of 0.2-200 ng/mL. nih.gov Qualitative determination is achieved by comparing the full-scan LC/MS/MS mass spectra and retention times of the analytes in test samples with those of reference standards. nih.gov Electrospray ionization (ESI) is the most commonly used ionization source for these analyses.

In Vitro Cellular Assays

In vitro cellular assays are indispensable tools for characterizing the biological activity of compounds like this compound and its analogues. These assays measure effects on cell health, proliferation, and death pathways.

Cell proliferation assays are used to determine the effect of a compound on the growth of cell populations. The MTT assay is a widely used colorimetric method that measures the metabolic activity of cells, which is indicative of cell viability and proliferation. In this assay, the yellow tetrazolium salt (MTT) is converted by mitochondrial dehydrogenases of living cells into a purple formazan (B1609692) product, the amount of which can be quantified spectrophotometrically.